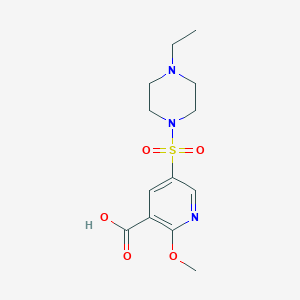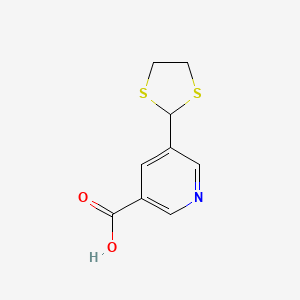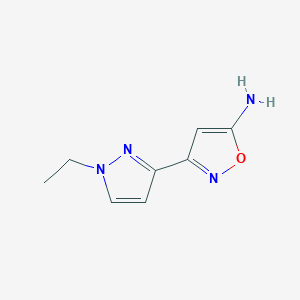![molecular formula C13H27N3O B11790911 2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-[(3S)-1-metilpirrolidin-3-il]-N-propan-2-il-2-amino-3-metilbutanamida es un compuesto orgánico complejo con una estructura única que incluye un grupo amino, un grupo metilo y un anillo de pirrolidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(3S)-1-metilpirrolidin-3-il]-N-propan-2-il-2-amino-3-metilbutanamida normalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la condensación de 3-metilpirrolidina con un precursor de amina apropiado en condiciones controladas. La reacción puede requerir catalizadores y ajustes específicos de temperatura y presión para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores a gran escala y sistemas de flujo continuo para optimizar la eficiencia de la reacción. El uso de técnicas avanzadas como los microreactores puede mejorar la sostenibilidad y la escalabilidad del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
La N-[(3S)-1-metilpirrolidin-3-il]-N-propan-2-il-2-amino-3-metilbutanamida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica o electrófila, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno
Reducción: Hidruro de litio y aluminio, borohidruro de sodio
Sustitución: Agentes halogenantes, nucleófilos
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
La N-[(3S)-1-metilpirrolidin-3-il]-N-propan-2-il-2-amino-3-metilbutanamida tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.
Biología: Se investiga su posible papel en los procesos biológicos y las interacciones con las biomoléculas.
Medicina: Se explora su potencial terapéutico en el tratamiento de ciertas afecciones médicas.
Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de la N-[(3S)-1-metilpirrolidin-3-il]-N-propan-2-il-2-amino-3-metilbutanamida implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y conduciendo a diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 2-amino-3-metilbutanoico
- Ácido 2-amino-3-metilpentanoico
- 2-amino-3-fenilpropanoyl
Singularidad
La N-[(3S)-1-metilpirrolidin-3-il]-N-propan-2-il-2-amino-3-metilbutanamida es única debido a sus características estructurales específicas, como la presencia del anillo de pirrolidina y la combinación de grupos funcionales. Estas características confieren propiedades químicas y biológicas distintas, haciéndola valiosa para aplicaciones especializadas .
Propiedades
Fórmula molecular |
C13H27N3O |
|---|---|
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16(10(3)4)11-6-7-15(5)8-11/h9-12H,6-8,14H2,1-5H3/t11-,12?/m0/s1 |
Clave InChI |
RIGURTVBDABWNJ-PXYINDEMSA-N |
SMILES isomérico |
CC(C)C(C(=O)N([C@H]1CCN(C1)C)C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)N(C1CCN(C1)C)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)


![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)


